Pyridine-2,6-dicarbonitrile

Catalog No.
S1894825
CAS No.
2893-33-6
M.F
C7H3N3
M. Wt
129.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-2,6-dicarbonitrile

CAS Number

2893-33-6

Product Name

Pyridine-2,6-dicarbonitrile

IUPAC Name

pyridine-2,6-dicarbonitrile

Molecular Formula

C7H3N3

Molecular Weight

129.12 g/mol

InChI

InChI=1S/C7H3N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H

InChI Key

XNPMXMIWHVZGMJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C#N)C#N

Canonical SMILES

C1=CC(=NC(=C1)C#N)C#N

Synthesis of Bis-tetrazoles and Pyridine-based Tridentate Ligand

Development of Organic Semiconductors

Biotransformation by Rhodococcus erythropolis A4

Synthesis of Substituted Pyridine Products

Synthesis of Various Heterocyclic Compounds

Pyridine-2,6-dicarbonitrile, also known as 2,6-pyridinedicarbonitrile, is a heterocyclic compound with the molecular formula C7H3N3C_7H_3N_3 and a molecular weight of approximately 129.12 g/mol. It is characterized by the presence of two cyano groups attached to the pyridine ring at the 2 and 6 positions. This compound appears as a white to light yellow solid and has a melting point ranging from 124°C to 128°C . It is notable for its chemical reactivity and serves as an important intermediate in organic synthesis.

Pyridine-2,6-dicarbonitrile is considered a moderately toxic compound. It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.

  • Safety Data Sheet (SDS): Consult the Safety Data Sheet (SDS) for pyridine-2,6-dicarbonitrile before handling the compound. The SDS provides detailed information on its physical and chemical properties, health hazards, handling and storage precautions, and disposal methods.

Data Source:

  • [Tokyo Chemical Industry](
Due to its functional groups. Some key reactions include:

  • Synthesis of Tetrazoles: It can react with sodium azide and ammonium chloride in dimethylformamide to produce bis(tetrazole) derivatives.
  • Formation of Amidoximes: When treated with hydroxylamine, it yields amidoxime derivatives through a nucleophilic addition reaction.
  • Polymerization Reactions: The compound can serve as a precursor for synthesizing polymers with specific functionalities due to its ability to form coordination complexes with metal ions .

Research indicates that pyridine-2,6-dicarbonitrile exhibits various biological activities, primarily due to its ability to act as a chelating ligand. Its derivatives have shown potential in:

  • Antimicrobial Activity: Some derivatives possess significant antibacterial and antifungal properties.
  • Anticancer Properties: Compounds derived from pyridine-2,6-dicarbonitrile have been investigated for their potential in cancer treatment, showing cytotoxic effects against certain cancer cell lines .
  • Enzyme Inhibition: Certain derivatives may inhibit specific enzymes, contributing to their therapeutic potential in drug design .

Several methods exist for synthesizing pyridine-2,6-dicarbonitrile:

  • Cyclization of Pyridine Derivatives: Starting from pyridine-2,6-dicarboxylic acid or its derivatives, nitriles can be formed through dehydration reactions.
  • Reactions with Cyanogen Bromide: Pyridine can be treated with cyanogen bromide under basic conditions to yield pyridine-2,6-dicarbonitrile.
  • Nucleophilic Substitution: The introduction of cyano groups can also be achieved through nucleophilic substitution reactions involving suitable precursors .

Pyridine-2,6-dicarbonitrile finds applications across various fields:

  • Organic Synthesis: It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Coordination Chemistry: Its ability to chelate metal ions makes it valuable in coordination chemistry for developing catalysts and sensors.
  • Material Science: The compound's derivatives are explored for their semiconducting properties and potential use in electronic materials .

Studies on the interactions of pyridine-2,6-dicarbonitrile with various biological targets reveal its potential as a ligand in coordination complexes. These interactions are crucial for understanding its biological activity and applications in drug design. Research has shown that its derivatives can form stable complexes with metal ions such as copper and nickel, which may enhance their biological effectiveness .

Pyridine-2,6-dicarbonitrile shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
Pyridine-2,3-dicarbonitrileHeterocyclic dinitrileDifferent substitution pattern; less studied
Pyridine-3,5-dicarbonitrileHeterocyclic dinitrileExhibits different reactivity; used in agrochemicals
Pyrimidine-2,4-dicarbonitrileHeterocyclic dinitrileContains a different ring structure; explored for biological activity

Pyridine-2,6-dicarbonitrile is unique due to its specific positioning of cyano groups and its extensive applications in both medicinal chemistry and material science. Its derivatives often show enhanced biological activity compared to similar compounds due to their structural characteristics .

Traditional synthetic approaches to pyridine-2,6-dicarbonitrile primarily rely on direct transformation of pyridine precursors through established organic synthetic methodologies [1]. The most fundamental approach involves the conversion of 2,6-pyridine dicarboxylic acid through a multi-step process that includes acid chloride formation followed by nitrile conversion [2]. This pathway begins with treating 2,6-pyridine dicarboxylic acid with sulfonyl chloride in a hydrocarbon medium, preferably toluene, under conditions effective to yield the corresponding 2,6-pyridine dicarboxylic acid dichloride [2].

The dichloride intermediate is subsequently converted through treatment with preformed mixtures of bis-alkoxyalkyl amines and trialkyl amines, producing a reaction mixture comprising a solution of 2,6-pyridine dicarboxamide in the hydrocarbon medium [2]. This carboxamide intermediate undergoes further transformation through treatment with alkali metal compounds and trialkylsilyl halides, ultimately yielding the desired dicarbonitrile product [2].

A particularly effective traditional route involves the use of copper cyanide as a cyano group source in cyanation reactions [3]. The reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide has been demonstrated to produce dicarbonitrile derivatives, with the reaction requiring careful temperature control and polar aprotic solvents such as dimethylformamide for optimal yields [3]. This method achieves moderate yields when the reaction is performed at elevated temperatures with extended reaction times [3].

The traditional synthetic methodologies have been optimized through systematic investigation of reaction conditions. Studies have shown that potassium cyanide alone is ineffective for these transformations, even when heated in dimethylformamide, while copper cyanide demonstrates superior reactivity under controlled conditions [3]. The replacement of ethanol with polar aprotic dimethylformamide significantly affects the course of the chemical reaction, enabling successful cyanation where alcoholic solvents fail [3].

Reaction ParameterOptimal ConditionsYield (%)Reaction Time
Temperature110-120°C85-906-10 hours
SolventDimethylformamide80-858-12 hours
CatalystCopper cyanide75-8010-15 hours
BasePotassium carbonate70-7512-18 hours

Novel Catalytic Approaches (Gold(I)-Mediated Cyclization)

Gold catalysis has emerged as a powerful methodology for the synthesis of nitrogen-containing heterocycles, including pyridine derivatives [4] [5]. Gold(I)-mediated cyclization represents a significant advancement in the field of pyridine synthesis, offering unique mechanistic pathways that are not accessible through traditional synthetic approaches [6]. The catalytic activity of gold(I) complexes stems from their exceptional ability to activate alkynes and facilitate subsequent cyclization reactions [5].

The mechanistic framework for gold(I)-mediated cyclization involves initial coordination of the gold catalyst to alkyne substrates, followed by nucleophilic attack to form vinylgold intermediates [7]. These intermediates can undergo rearrangement to form gold-carbenoid species, which serve as key reactive intermediates in the formation of pyridine rings [7]. The process demonstrates remarkable regioselectivity and can be conducted under mild reaction conditions, making it particularly attractive for the synthesis of sensitive pyridine derivatives [7].

Recent developments in gold(I)-catalyzed synthesis have demonstrated the formation of pyridine derivatives through formal cycloaddition reactions [6]. The reaction mechanism involves coordination of gold(I) to alkyne precursors, followed by nucleophilic attack from nitrogen-containing substrates to generate cyclic products [6]. This approach has proven particularly effective for the synthesis of complex heterocyclic systems containing pyridine cores [6].

The optimization of gold(I)-catalyzed reactions requires careful consideration of ligand effects and reaction conditions [8]. Studies have shown that the electronic nature of pyridine substituents significantly influences the energy barriers associated with these transformations [8]. The energy order of different substituted pyridines follows predictable electronic trends, with electron-withdrawing groups generally accelerating the reaction process [8].

Gold(I)-catalyzed peptide cyclization reactions have provided insights into the mechanistic aspects of these transformations [4]. The reactions proceed through gold-acylated peptide intermediates, which can be observed through mass spectrometry analysis [4]. The presence of base additives such as triethylammonium acetate plays a crucial role in facilitating the cyclization process [4].

Gold CatalystReaction ConditionsYield (%)Selectivity
Gold(I) chlorideRoom temperature, 12 hours75-85High
Gold(I) triflate40°C, 8 hours80-90Excellent
Gold(I) carbene complex25°C, 6 hours85-95Outstanding

Biocatalytic Transformation Using Rhodococcus erythropolis

Rhodococcus erythropolis represents a significant advancement in biocatalytic approaches to pyridine transformations, offering environmentally benign alternatives to traditional chemical synthesis [9] [10]. This bacterial strain possesses specialized enzymatic machinery, particularly nitrile hydratase enzymes, that enable selective transformation of nitrile-containing compounds including pyridine derivatives [9].

The nitrile hydratase enzyme from Rhodococcus erythropolis consists of two subunits with molecular weights of 29 and 30 kilodaltons, forming a native enzyme with an estimated molecular weight of 65 kilodaltons [9]. This cobalt-type enzyme demonstrates remarkable stability, maintaining a half-life of 25 hours at 25 degrees Celsius [9]. The enzyme exhibits specific kinetic parameters with Michaelis-Menten constants of 0.624 millimolar for substrate binding and maximum velocity of 5.12 micromoles per minute per milligram using 3-cyanopyridine as substrate [9].

Biotransformation studies have demonstrated the capability of Rhodococcus erythropolis to convert pyridine-2,6-dicarbonitrile to 6-cyanopyridine-2-carboxamide through selective hydrolysis of one nitrile group while preserving the other [11]. This selective biotransformation represents a significant advantage over chemical methods, which typically lack such regioselectivity [11]. The bacterial system can be employed both as freely suspended cells and in immobilized forms using alginate encapsulation [9].

The optimization of biocatalytic conditions has revealed that alginate-immobilized cells achieve superior performance compared to free cell systems [9]. Packed bed reactors containing alginate beads with 2 percent alginate concentration and 3 millimeter bead diameter, loaded with 200 milligrams per milliliter of cells, achieved conversion rates exceeding 90 percent for various pyridine nitriles including 4-cyanopyridine at feed substrate concentrations of 100 millimolar [9]. The reaction proceeds optimally at 25 degrees Celsius and physiological pH of 7.0, with reaction times of 38 hours [9].

The metabolic engineering of related Rhodococcus species has expanded the scope of biocatalytic transformations [10]. Rhodococcus jostii has been genetically modified to optimize production of pyridine dicarboxylic acid derivatives from lignin or lignocellulose substrates [10]. These modifications involve insertion of specific genes encoding enzymes for enhanced substrate utilization and product formation [10].

Regioselectivity studies have revealed remarkable substrate specificity in Rhodococcus erythropolis systems [12]. The enzyme demonstrates high regioselectivity toward specific nitrile positions, with adiponitrile conversion showing 95 percent selectivity for 5-cyanovaleramide formation over adipamide [12]. This selectivity pattern extends to other dinitrile substrates, making the system particularly valuable for selective transformations of pyridine dicarbonitrile compounds [12].

SubstrateConversion (%)Reaction TimeRegioselectivity (%)
3-cyanopyridine90+38 hours100
4-cyanopyridine90+38 hours100
Pyridine-2,6-dicarbonitrile85-9048 hours95
Benzonitrile85-9038 hours100

One-Pot Synthesis Strategies for Derivative Formation

One-pot synthesis strategies have revolutionized the preparation of pyridine-2,6-dicarbonitrile derivatives by enabling multiple bond-forming reactions to occur sequentially in a single reaction vessel [13] [14]. These methodologies offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures compared to traditional multi-step synthetic approaches [15].

The development of efficient one-pot protocols has focused on multicomponent reactions involving aldehydes, malononitrile, and various nucleophilic partners [13]. A particularly successful approach employs natural product catalysts such as betaine and guanidine carbonate in a two-step sequence within a single reaction vessel [13]. The first step involves condensation of aromatic aldehydes with malononitrile in the presence of betaine catalyst, followed by addition of cyanoacetamide derivatives and guanidine carbonate for the second cyclization step [13].

Optimization studies have revealed that betaine serves as an ideal catalyst for the initial condensation reaction, producing the required intermediate in complete conversion within 15 minutes at room temperature [13]. The subsequent addition of guanidine carbonate enables efficient cyclization to form the pyridine ring system within 10 minutes under reflux conditions [13]. This sequential catalytic approach overcomes the limitations of traditional multicomponent reactions that often suffer from incomplete conversion or side product formation [13].

Solvent selection plays a critical role in one-pot synthesis optimization [16]. Studies comparing various solvent systems have demonstrated that ethanol-water mixtures provide optimal conditions for these transformations [16]. The reaction proceeds efficiently in 1:1 ethanol-water mixtures at reflux temperature, achieving yields of 82-90 percent for a wide range of substrates [16]. Alternative solvents such as dimethylformamide, acetonitrile, and dichloromethane provide lower yields and longer reaction times [16].

Temperature optimization has revealed that reaction rates increase significantly with elevated temperatures up to 110 degrees Celsius [16]. At this optimal temperature, reaction times are minimized to 10-12 minutes while maintaining high product yields [16]. The temperature effect is particularly pronounced for sterically hindered substrates, where elevated temperatures are essential for achieving acceptable conversion rates [16].

The scope of one-pot synthesis has been extended to include various substituted pyridine derivatives through careful selection of starting materials and reaction conditions [17]. Solvent-free conditions using grinding techniques have proven particularly effective for certain substrate combinations [17]. These conditions enable the synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives with excellent yields and broad functional group tolerance [17].

Catalyst screening has identified several effective systems for one-pot pyridine synthesis [18]. Titanium dioxide nanoparticles prepared through magnetized processes demonstrate superior catalytic activity compared to conventional preparation methods [18]. These nanocatalysts achieve reaction completion within 14 minutes at reflux temperatures in ethanol, producing yields up to 97 percent [18]. The enhanced activity is attributed to the unique surface properties and Lewis acid character of the magnetized titanium dioxide [18].

Catalyst SystemReaction TimeYield (%)Temperature
Betaine/Guanidine carbonate25 minutes88-92110°C
Sodium bicarbonate35 minutes82-90110°C
Titanium dioxide (magnetized)14 minutes95-97Reflux
Potassium carbonate45 minutes75-85120°C

Thermal Stability Characteristics

Pyridine-2,6-dicarbonitrile exhibits high thermal stability, with decomposition temperatures exceeding 300°C [1] [2]. The compound demonstrates excellent thermal performance under standard atmospheric conditions, making it suitable for various high-temperature applications. Related pyridine derivatives containing the dicarbonitrile functionality show 5% weight loss temperatures ranging from 433 to 493°C [1], indicating robust thermal resistance.

PropertyValueTemperature RangeReference
Thermal Stability Temperature>300°CStandard atmosphere [1] [2]
Melting Point123-128°CAtmospheric pressure [3] [4] [5] [6] [7] [8]
Boiling Point290°C760 mmHg [3] [6] [7]
Flash Point107.2°CStandard conditions [3] [6]
Autoignition Temperature620°C (related acid)Atmospheric pressure [9]

Thermal Decomposition Pathways

The thermal decomposition of pyridine-2,6-dicarbonitrile follows complex mechanistic pathways typical of azaaromatic compounds [10]. Quantum mechanical studies on related pyridine systems indicate that thermal breakdown occurs through both free radical and intramolecular mechanisms [10]. The compound demonstrates enhanced thermal stability compared to simple pyridine derivatives due to the stabilizing effect of the cyano substituents.

Under thermal stress conditions, pyridine-2,6-dicarbonitrile undergoes decomposition to produce nitrogen oxides, carbon monoxide, and carbon dioxide [11]. The presence of two electron-withdrawing cyano groups significantly influences the decomposition kinetics, generally increasing the activation energy required for thermal breakdown processes.

Thermodynamic Parameters

The thermodynamic stability of pyridine-2,6-dicarbonitrile is enhanced by the delocalization of π-electrons across the aromatic system and the stabilizing resonance contributions from the cyano groups . Differential scanning calorimetry studies on related compounds reveal glass transition temperatures in the range of 63-93°C for similar pyridine derivatives [1], indicating amorphous character under specific conditions.

Solubility Behavior in Organic Solvent Systems

Solvent-Dependent Solubility Patterns

The solubility behavior of pyridine-2,6-dicarbonitrile exhibits significant variation across different organic solvent systems, reflecting the compound's unique electronic structure and molecular interactions.

Solvent SystemSolubility BehaviorConditionsReference
Water1.97 mg/mL (very low)20°C [13]
MethanolHigh solubilityVarious temperatures [14] [15] [16]
AcetonitrileLowest among tested solventsRoom temperature [14] [15]
TetrahydrofuranGood solubilityRoom temperature [14] [15]
Ethyl acetateLimited solubilityRoom temperature [14] [15]
TolueneLow solubilityRoom temperature [14] [15]

Supercritical Fluid Behavior

Studies on related pyridine-2,6-dicarboxylic acid demonstrate solubility in supercritical carbon dioxide systems [17] [18]. In neat supercritical CO₂, solubility ranges from 0.44 × 10⁻⁶ to 3.4 × 10⁻⁶ mol/mol at 313-333 K and 10-20 MPa. The addition of methanol as a co-solvent dramatically enhances solubility to 0.17 × 10⁻⁵ to 18.1 × 10⁻⁵ mol/mol under similar conditions [17] [18].

Solubility Parameter Analysis

The solubility behavior of pyridine-2,6-dicarbonitrile can be understood through Hansen Solubility Parameter theory, which considers dispersion (δD), polar (δP), and hydrogen bonding (δH) contributions [19] [20]. The compound's limited water solubility reflects its relatively low hydrogen bonding capability due to electron deficiency caused by the cyano substituents [21].

Intermolecular Interactions

The solubility patterns reflect the balance between van der Waals forces, dipole-dipole interactions, and hydrogen bonding capabilities [22]. The electron-withdrawing nature of the cyano groups reduces the electron density on the pyridine nitrogen, limiting its ability to form strong hydrogen bonds with protic solvents [21].

Acid-Base Characteristics and pKa Determination

Basicity and Protonation Behavior

Pyridine-2,6-dicarbonitrile exhibits very weak basic character with a predicted pKa of -5.87 ± 0.10 [6] [23]. This extremely low pKa value reflects the strong electron-withdrawing effect of the two cyano substituents, which significantly reduce the electron density on the pyridine nitrogen atom.

PropertyValueMethodReference
Predicted pKa-5.87 ± 0.10DFT calculations [6] [23]
Protonation sitePyridine nitrogen (N1)Computational studies [24] [25]
Base strengthVery weakComparative analysis [21]
Hydrogen bondingLimited capabilityStructural analysis [21]

Electronic Effects on Acidity

The presence of two cyano groups in the 2,6-positions creates a strongly electron-deficient pyridine system [21]. Quantum mechanical calculations demonstrate that the cyano substituents withdraw electron density through both inductive and resonance effects, dramatically reducing the basicity compared to unsubstituted pyridine (pKa ≈ 5.2) [26].

Protonation Site Selectivity

Computational studies indicate that protonation occurs preferentially at the pyridine nitrogen rather than the cyano nitrogen atoms [24] [25]. This selectivity reflects the greater accessibility and higher electron density at the heterocyclic nitrogen, despite the overall electron deficiency of the system.

Comparative Basicity Analysis

Compared to other pyridine derivatives, pyridine-2,6-dicarbonitrile ranks among the weakest bases in the pyridine family [26]. The compound's basicity is comparable to highly electron-deficient systems such as pentafluoropyridine, reflecting the profound electronic impact of the cyano substituents.

Electrochemical Redox Properties

Reduction Behavior

Electrochemical studies reveal that pyridine-2,6-dicarbonitrile undergoes irreversible reduction processes at significantly more negative potentials compared to simple pyridine derivatives [27] [28] [29]. The compound exhibits surface-dependent electrochemical behavior, with reduction potentials varying substantially across different electrode materials.

Electrode MaterialReduction PotentialCharacteristicsReference
Platinum-0.58 V vs. SCEQuasi-reversible [29]
Silver~400 mV more negativeIrreversible [29]
Gold~400 mV more negativeIrreversible [29]
Copper~400 mV more negativeIrreversible [29]

Electronic Structure and Redox Activity

The electrochemical properties of pyridine-2,6-dicarbonitrile are dominated by the electron-withdrawing cyano groups, which stabilize reduced species and facilitate electron acceptance [27]. Cyclic voltammetry studies demonstrate that the compound can participate in multi-electron reduction processes under appropriate conditions.

Catalytic Electrochemical Behavior

Research indicates that pyridine-2,6-dicarbonitrile can function as a homogeneous catalyst for electrochemical oxidation processes, particularly in the oxidation of hydrogen peroxide [30]. This catalytic behavior reflects the compound's ability to undergo reversible electron transfer while maintaining structural integrity.

Coordination Chemistry and Redox Applications

The compound's ability to coordinate with metal centers through its nitrogen atoms enables the formation of electroactive complexes [31] [32]. These coordination complexes often exhibit enhanced electrochemical stability and tunable redox properties, making them valuable for applications in molecular electronics and energy storage systems.

Electron Transport Properties

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2893-33-6

Wikipedia

2,6-Pyridinedicarbonitrile

Dates

Last modified: 08-16-2023

Explore Compound Types